REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=O)[CH3:5].[C:8]([O-])([O-])=O.[K+].[K+].[C:14](=[S:16])=[S:15].Cl[CH2:18][C:19]#[N:20].CI>CN(C=O)C.O>[C:2]([C:3]1[C:4]([CH3:5])=[C:18]([C:19]#[N:20])[S:15][C:14]=1[S:16][CH3:8])(=[O:7])[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
60 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
24 mmol
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
22 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed to room temperature
|
Type
|
WAIT
|
Details
|
After 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |